![molecular formula C18H17ClFN7O B2518649 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 1797564-79-4](/img/structure/B2518649.png)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
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Scientific Research Applications
Modes of Action and Biological Activities
Herbicide Action and Photosynthesis Inhibition
Pyridazinone compounds, sharing structural motifs with the query compound, have been shown to inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. These compounds, including variations like pyrazon and experimental herbicides, inhibit photosynthesis less potently than atrazine but possess unique properties such as resistance to metabolic detoxification and interference with chloroplast development, highlighting a multifaceted mode of action in herbicidal activity (Hilton et al., 1969).
Antimicrobial and Antifungal Activities
Triazole derivatives, including those with a piperazine nucleus, have shown promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These findings suggest that compounds structurally related to the query molecule may possess broad biological activities, potentially useful in the development of new antimicrobial and antifungal agents (Mermer et al., 2018).
Antitumor and Cytotoxic Effects
Certain pyridazinone derivatives have been evaluated for cytotoxic activity against cancer cell lines, such as liver and colon cancer cells. This indicates potential for the compound to be researched further for antitumor properties, given its structural similarity to these active compounds (Özdemir et al., 2019).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-2-1-3-15(20)13(14)10-18(28)26-8-6-25(7-9-26)16-4-5-17(24-23-16)27-12-21-11-22-27/h1-5,11-12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNCEOQNXODLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone |
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